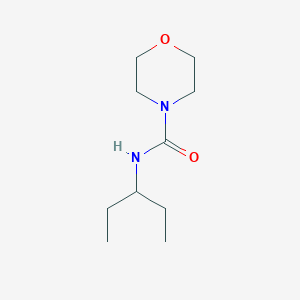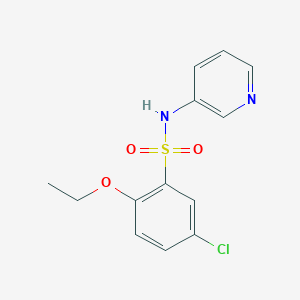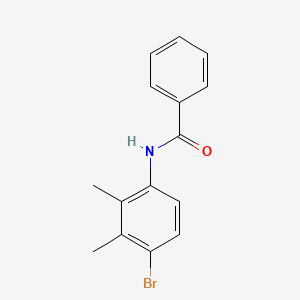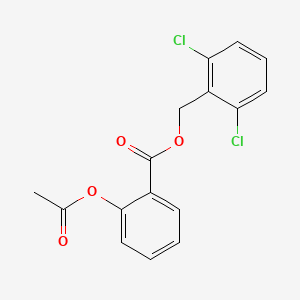
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as an antihistamine drug, but later it was found to have neuroprotective properties. Dimebon has been shown to have potential therapeutic effects in several neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of Dimebon is not fully understood. However, it has been suggested that Dimebon may act by enhancing mitochondrial function and reducing oxidative stress. Dimebon has also been shown to modulate several neurotransmitter systems, including acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects:
Dimebon has been shown to have several biochemical and physiological effects. In preclinical studies, Dimebon has been shown to enhance mitochondrial function, reduce oxidative stress, and modulate several neurotransmitter systems. In clinical trials, Dimebon has been shown to improve cognitive function in patients with Alzheimer's disease and Huntington's disease, and improve motor function in patients with Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Dimebon in lab experiments is its ability to enhance mitochondrial function and reduce oxidative stress. This makes it a useful tool for studying the role of mitochondrial dysfunction and oxidative stress in neurological disorders. However, one of the limitations of using Dimebon in lab experiments is its potential toxicity at high doses. Therefore, it is important to use appropriate doses of Dimebon in lab experiments.
Orientations Futures
There are several future directions for research on Dimebon. One direction is to further investigate the mechanism of action of Dimebon, particularly its ability to enhance mitochondrial function and reduce oxidative stress. Another direction is to study the potential therapeutic applications of Dimebon in other neurological disorders, such as amyotrophic lateral sclerosis and multiple sclerosis. In addition, there is a need for further clinical trials to determine the optimal dosing and duration of treatment with Dimebon in patients with neurological disorders.
Méthodes De Synthèse
The synthesis of Dimebon involves the reaction of 2,5-dimethylphenylamine with methylsulfonyl chloride, followed by the reaction with glycine. The resulting compound is then purified to obtain Dimebon. The synthesis of Dimebon is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
Dimebon has been extensively studied for its potential therapeutic applications in several neurological disorders. In preclinical studies, Dimebon has been shown to have neuroprotective properties, which may be due to its ability to enhance mitochondrial function and reduce oxidative stress. In clinical trials, Dimebon has been shown to improve cognitive function in patients with Alzheimer's disease and Huntington's disease. In addition, Dimebon has been shown to improve motor function in patients with Parkinson's disease.
Propriétés
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-4-5-9(2)10(6-8)13(7-11(12)14)17(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTJQIKJFSDMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5717165.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)


![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)



![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)

